molecular formula C34H66Br2N2 B13775004 Ammonium, tetramethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hemihydrate CAS No. 66827-31-4

Ammonium, tetramethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hemihydrate

Cat. No.: B13775004
CAS No.: 66827-31-4
M. Wt: 662.7 g/mol
InChI Key: GDYDTEWCLGQMEZ-UHFFFAOYSA-L
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Description

Ammonium, tetramethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hemihydrate) is a complex organic compound with a unique structure. It is characterized by the presence of multiple cyclohexenyl groups and ammonium ions, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, tetramethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hemihydrate) involves multiple steps. The initial step typically includes the formation of the cyclohexenyl groups through a series of cyclization reactions. This is followed by the introduction of the ammonium ions through quaternization reactions. The final step involves the addition of bromide ions to form the dibromide salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of catalysts to accelerate the reactions and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of bromide ions.

    Substitution: The compound can participate in substitution reactions where the bromide ions are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted products with different functional groups.

Scientific Research Applications

Ammonium, tetramethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hemihydrate) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. It interacts with specific molecular targets, such as enzymes and receptors, leading to changes in cellular pathways. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-propenal
  • 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
  • 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-

Uniqueness

Ammonium, tetramethylenebis(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)propyl)bis(dimethyl-, dibromide, hemihydrate) is unique due to its complex structure and the presence of multiple functional groups. This makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

66827-31-4

Molecular Formula

C34H66Br2N2

Molecular Weight

662.7 g/mol

IUPAC Name

4-[dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azaniumyl]butyl-dimethyl-[4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-yl]azanium;dibromide

InChI

InChI=1S/C34H66N2.2BrH/c1-27-17-15-23-33(5,6)31(27)21-19-29(3)35(9,10)25-13-14-26-36(11,12)30(4)20-22-32-28(2)18-16-24-34(32,7)8;;/h29-30H,13-26H2,1-12H3;2*1H/q+2;;/p-2

InChI Key

GDYDTEWCLGQMEZ-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(C)[N+](C)(C)CCCC[N+](C)(C)C(C)CCC2=C(CCCC2(C)C)C.[Br-].[Br-]

Origin of Product

United States

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